![molecular formula C6H4N4O2 B1593579 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-18-3](/img/structure/B1593579.png)

8-Nitro-[1,2,4]triazolo[1,5-a]pyridine

説明

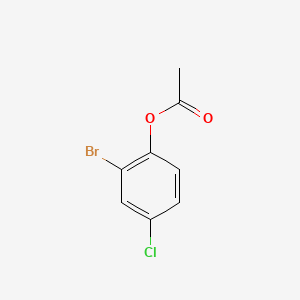

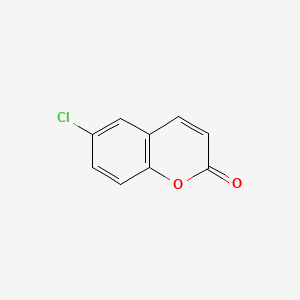

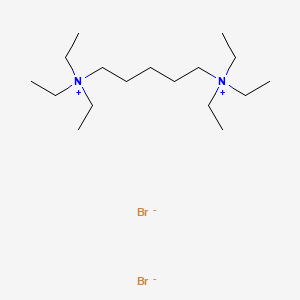

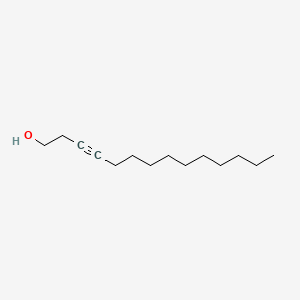

8-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound with the CAS Number: 31040-18-3 . It has a molecular weight of 164.12 . The IUPAC name for this compound is 8-nitro-[1,2,4]triazolo[1,5-a]pyridine .

Molecular Structure Analysis

The InChI code for 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine is 1S/C6H4N4O2/c11-10(12)5-2-1-3-9-6(5)7-4-8-9/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula. The InChI key is HSZMJKACFDCOHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

8-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound with a molecular weight of 164.12 . It is stored at a temperature between 28 C .科学的研究の応用

Synthesis of Heterocyclic Compounds

8-Nitro-[1,2,4]triazolo[1,5-a]pyridine: is a key intermediate in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The compound’s structure allows for the formation of fused heterocyclic systems that are commonly found in biologically active molecules . These systems are often used in the development of new pharmaceuticals due to their diverse biological activities.

Microwave-Mediated Organic Synthesis

This compound has been utilized in microwave-mediated, catalyst-free organic synthesis methods. Such methods are valued for their efficiency and environmental friendliness. The compound’s reactivity under microwave irradiation makes it a suitable candidate for rapid synthesis protocols, which are increasingly important in high-throughput medicinal chemistry .

Biological Activity Modulation

The triazolopyridine core of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine is known to modulate biological activity. It exhibits various activities, including acting as inverse agonists and inhibitors for different enzymes and receptors. This makes it a valuable scaffold for the development of new drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Science Applications

In the field of material sciences, 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine and its derivatives have shown potential. They can be used in the design of new materials with specific electronic or photonic properties. The compound’s structural features may contribute to the development of advanced materials for various technological applications .

Antifungal Agent Development

Derivatives of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine have been explored as potential antifungal agents. Their efficacy against species like Cryptococcus and Candida has been evaluated, showing promise as alternatives to existing antifungal drugs. This application is particularly relevant given the rising concern over antifungal resistance .

Antitumor Activity

Research has indicated that certain analogs of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine possess antitumor properties. These compounds have been shown to inhibit the growth and colony formation of cancer cells in a dose-dependent manner. This suggests potential applications in cancer therapy, where new treatments are constantly sought .

将来の方向性

While specific future directions for 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine are not mentioned in the search results, there is ongoing research into the synthesis and applications of related [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains .

作用機序

Target of Action

It’s known that 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Biochemical Pathways

Given its potential role as a jak1 and jak2 inhibitor , it might affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.

Pharmacokinetics

Its molecular weight of 16412 suggests that it might have good oral bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Given its potential role as a jak1 and jak2 inhibitor , it might inhibit the JAK-STAT signaling pathway, leading to modulation of immune response and cell growth.

Action Environment

For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been shown to be influenced by reaction temperature .

特性

IUPAC Name |

8-nitro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-2-1-3-9-6(5)7-4-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZMJKACFDCOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297515 | |

| Record name | 8-Nitro[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

31040-18-3 | |

| Record name | s-Triazolo[1, 8-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Nitro[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。